Obtuanhydride

Description

Contextualization within the Diterpenoid Class

Obtuanhydride is classified as a diterpenoid, a major class of terpenes built from four isoprene (B109036) units, resulting in a molecule with 20 carbon atoms. nih.govnih.gov Specifically, it belongs to the abietane (B96969) subgroup of diterpenoids. nih.govmdpi.comresearchgate.net The abietane skeleton is a common structural motif found in natural products, particularly in plants of the Labiatae family. nih.gov Obtuanhydride is further categorized as a seco-abietane, which indicates that one of the carbon-carbon bonds in the parent abietane ring system has been cleaved. researchgate.netresearchgate.net This structural modification, along with the presence of a cyclic anhydride (B1165640) functional group, distinguishes it from many other abietane diterpenoids.

Historical Perspective of Obtuanhydride Isolation and Characterization

The discovery of Obtuanhydride dates back to 1998, when it was first isolated from the heartwood of the Taiwanese Hinoki, Chamaecyparis obtusa var. formosana, a tree valued for its resistance to wood-decaying fungi. nih.govresearchgate.netresearchgate.net The elucidation of its chemical structure was accomplished through the use of spectroscopic methods. researchgate.netresearchgate.net Following its initial discovery, Obtuanhydride has been identified in other natural sources. Researchers have isolated it from the bark of Cryptomeria japonica mdpi.comresearchgate.netnih.gov, the roots of Salvia deserta researchgate.net, and the reindeer lichen Cladonia rangiferina. nih.govwikipedia.org

Significance of Obtuanhydride as a Chemical Entity for Academic Investigation

The significance of Obtuanhydride in academic research stems from its unique chemical architecture and its observed biological activities. The compound has demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and antifungal properties against certain wood decay fungi. nih.govmdpi.com The presence of the reactive cyclic anhydride moiety within a complex terpenoid framework makes it an intriguing subject for synthetic chemists and those studying natural product biosynthesis. nih.govmdpi.com The broader class of abietane diterpenoids, to which Obtuanhydride belongs, is a focal point of research due to the diverse biological activities found in related compounds, including anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.net

Overview of Research Trajectories Related to Cyclic Anhydrides

The cyclic anhydride functional group, a key feature of Obtuanhydride, is of considerable interest in organic chemistry. Cyclic anhydrides are recognized as valuable building blocks in the synthesis of complex molecules, including various natural products and biologically active substances. nih.govmdpi.com A significant area of research involves the asymmetric ring-opening of these anhydrides. nih.govacs.org This method is a powerful tool in organocatalysis for establishing specific stereocenters, which is crucial in the synthesis of chiral molecules. nih.gov

The anhydride function is a potent electrophile, possessing a high acylating capacity. mdpi.com While the cyclic anhydride structure is not exceptionally common in nature, scientists have identified over 100 different terpenoids that contain this feature. nih.govmdpi.com The biosynthesis of these natural cyclic anhydrides is believed to occur through various oxidative pathways, often involving the cleavage of precursor molecules. nih.govmdpi.com Furthermore, cyclic anhydrides serve as precursors for cyclic imides, a structural motif present in numerous important natural products, pharmaceuticals, and agrochemicals. beilstein-journals.org

Data Tables

Table 1: Chemical Profile of Obtuanhydride

| Property | Value |

|---|---|

| Chemical Formula | C₂₀H₂₆O₃ |

| Molar Mass | 330.42 g/mol |

| Class | Diterpenoid |

| Sub-class | Seco-abietane |

| Key Functional Group | Cyclic Anhydride |

Table 2: Natural Sources of Obtuanhydride

| Species | Part of Organism | Reference(s) |

|---|---|---|

| Chamaecyparis obtusa var. formosana | Heartwood | nih.govresearchgate.netresearchgate.net |

| Cryptomeria japonica | Bark | mdpi.comresearchgate.netnih.gov |

| Salvia deserta | Roots | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

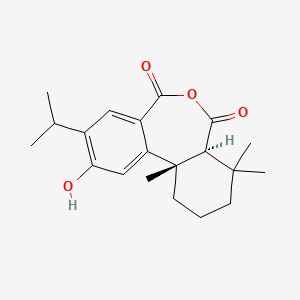

IUPAC Name |

(7aS,11aS)-2-hydroxy-8,8,11a-trimethyl-3-propan-2-yl-7a,9,10,11-tetrahydrobenzo[d][2]benzoxepine-5,7-dione |

InChI |

InChI=1S/C20H26O4/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)16(20)18(23)24-17(13)22/h9-11,16,21H,6-8H2,1-5H3/t16-,20+/m0/s1 |

InChI Key |

GTORZGSMKNNFDU-OXJNMPFZSA-N |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)OC(=O)[C@@H]3[C@@]2(CCCC3(C)C)C)O |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)OC(=O)C3C2(CCCC3(C)C)C)O |

Synonyms |

obtuanhydride |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Discovery and Documentation of Obtuanhydride Sources

Obtuanhydride is a naturally occurring seco-abietane diterpene that has been identified in distinct botanical and lichenological sources. Its discovery is linked to phytochemical investigations of species valued in traditional medicine and industry.

Obtuanhydride was first reported as a new seco-abietane diterpene following its isolation from the heartwood of the Taiwan Hinoki, Chamaecyparis obtusa var. formosana. This conifer, native to Taiwan, has been a subject of chemical studies due to the durability and characteristic aroma of its wood. The isolation of Obtuanhydride was part of broader research to identify the novel diterpenoid constituents of this plant. Spectroscopic methods were employed to elucidate the unique chemical structure of the compound.

The presence of Obtuanhydride has also been confirmed in the lichen species Cladonia rangiferina, commonly known as reindeer lichen. wikipedia.orggbif.orgalchetron.com This fruticose lichen is widespread in alpine tundra and boreal forests and is known to produce a diverse array of secondary metabolites. wikipedia.org Chemical analyses of C. rangiferina have identified Obtuanhydride as one of its various bioactive compounds, alongside other diterpenoids and lichen acids. wikipedia.orggbif.orgalchetron.com

The following table summarizes the primary natural sources of Obtuanhydride documented in scientific literature.

| Scientific Name | Common Name | Family | Part Used |

| Chamaecyparis obtusa var. formosana | Taiwan Hinoki | Cupressaceae | Heartwood |

| Cladonia rangiferina | Reindeer Lichen | Cladoniaceae | Thallus |

Optimized Extraction Protocols for Obtuanhydride

The isolation of Obtuanhydride from its natural matrices relies on effective extraction protocols designed to maximize yield and purity. These methods range from conventional solvent-based techniques to more advanced, efficient technologies.

Conventional extraction of Obtuanhydride and similar diterpenoids typically involves the use of organic solvents. The choice of solvent is critical and is based on the polarity of the target compound. A common and effective approach is sequential solvent extraction, where the plant or lichen material is successively extracted with solvents of increasing polarity.

For instance, a non-polar solvent like hexane (B92381) might first be used to remove lipids and other non-polar compounds. Subsequently, a solvent of medium polarity, such as ethyl acetate, is employed, which is often effective for extracting diterpenoids like Obtuanhydride. Finally, a highly polar solvent like methanol (B129727) can be used to extract the remaining polar constituents. This sequential process fractionates the extract, simplifying the subsequent purification steps. The selection of solvents is crucial, as polar solvents are generally favored for recovering polyphenols from plant materials.

The table below outlines the properties of solvents commonly used in the extraction of natural products like Obtuanhydride.

| Solvent | Polarity Index | Boiling Point (°C) | Typical Compounds Extracted |

| Hexane | 0.1 | 69 | Lipids, Waxes, Non-polar Terpenoids |

| Ethyl Acetate | 4.4 | 77 | Diterpenoids, Flavonoids, Steroids |

| Methanol | 5.1 | 65 | Glycosides, Saponins, Polar Alkaloids |

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, novel extraction technologies have been developed. These modern techniques offer increased efficiency and are more environmentally friendly.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls of the source material generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds like Obtuanhydride into the solvent.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant or lichen cells. This rapid, localized heating creates internal pressure that ruptures the cell walls, leading to a more efficient and faster extraction process compared to conventional heating methods.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid. By altering the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds.

Advanced Chromatographic Separation Techniques for Obtuanhydride Purification

Following initial extraction, the crude extract contains a complex mixture of compounds. Advanced chromatographic techniques are essential for the purification and isolation of Obtuanhydride.

Chromatography operates on the principle of separating components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like Obtuanhydride, a multi-step chromatographic process is typically employed.

Column Chromatography (CC): The crude extract is first subjected to open column chromatography. A solid adsorbent, commonly silica (B1680970) gel, is used as the stationary phase. The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Compounds separate based on their affinity for the stationary phase and solubility in the mobile phase, allowing for the collection of simplified fractions.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify the fractions containing the target compound. A small amount of each fraction is spotted on a silica gel plate, which is then developed in a solvent system. The position of Obtuanhydride on the plate can be visualized, helping to guide the fractionation process.

High-Performance Liquid Chromatography (HPLC): For final purification, fractions rich in Obtuanhydride are often subjected to HPLC. This technique uses high pressure to pass the mobile phase through a column packed with smaller stationary phase particles, resulting in much higher resolution and separation efficiency than standard column chromatography. Preparative HPLC can be used to isolate Obtuanhydride in high purity.

The structural identification of the purified Obtuanhydride is then confirmed using spectrometric methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of Obtuanhydride from crude plant extracts. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of moderately polar to nonpolar compounds like Obtuanhydride. In a typical application, an extract derived from Piper umbellatum is injected into the HPLC system.

The separation is achieved on a stationary phase, such as a C18 column, which consists of silica particles chemically bonded with octadecyl carbon chains. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. By programming a gradient elution, where the proportion of the organic solvent is gradually increased over time, compounds are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds, like Obtuanhydride, interact more strongly with the C18 stationary phase and thus elute later under higher concentrations of the organic solvent. Detection is commonly performed using a UV detector, as the molecule possesses chromophores that absorb light in the ultraviolet spectrum.

Detailed research findings from analyses of related compounds within the Piper genus inform the development of specific methods for Obtuanhydride. The optimization of parameters such as mobile phase composition, flow rate, and column temperature is crucial for achieving high resolution and sharp peak shapes, which are essential for accurate quantification and successful purification.

Table 1: Representative HPLC Parameters for Analysis of Compounds from Piper Species

Parameter Specification Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile Gradient Linear gradient from 40% B to 100% B over 30 min Flow Rate 1.0 mL/min Detection UV at 254 nm Column Temperature 25 °C

Preparative Scale Isolation Strategies

The isolation of Obtuanhydride in substantial quantities for structural elucidation and further research requires a multi-step preparative scale strategy. This process is designed to handle larger amounts of starting material, typically beginning with several kilograms of dried and powdered leaves of Piper umbellatum.

The initial step involves exhaustive extraction of the plant material with an appropriate organic solvent, such as dichloromethane (B109758) or a mixture of hexane and ethyl acetate, to create a crude extract rich in secondary metabolites. This crude extract is then concentrated under reduced pressure.

The concentrated extract is subjected to a primary separation using large-scale column chromatography over silica gel, as described previously. This step serves to fractionate the complex mixture into simpler portions based on polarity. Fractions identified as containing Obtuanhydride are pooled and concentrated.

For final purification, preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice. Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns with greater stationary phase capacity and higher flow rates to accommodate larger sample loads. The semi-purified fraction containing Obtuanhydride is injected onto the preparative column, and a carefully optimized gradient method is run. The eluent corresponding to the Obtuanhydride peak is collected using an automated fraction collector. The purity of the isolated compound is then assessed using analytical HPLC, and its structure is confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This systematic combination of extraction, low-pressure column chromatography, and high-resolution preparative HPLC ensures the efficient isolation of pure Obtuanhydride from its natural source.

Mentioned Compounds

Compound Name Obtuanhydride Hexane Ethyl acetate Acetone Methanol Acetonitrile Formic acid Dichloromethane

Advanced Structural Characterization and Elucidation Methodologies

Comprehensive Spectroscopic Analyses for Obtuanhydride Structure Determination

The elucidation of obtuanhydride's structure is a paradigmatic example of the synergistic use of various spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. nsf.gov It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental data for structure elucidation. nih.govmdpi.com

The ¹H NMR spectrum of obtuanhydride displays characteristic signals that can be assigned to specific protons within the molecule. For instance, signals for tertiary-linked methyl groups, aromatic protons, and an isopropyl group are typically observed. nih.gov

The ¹³C NMR spectrum provides information on all the non-equivalent carbon atoms in the molecule. hw.ac.uk For obtuanhydride, this includes signals for methyl, methylene, methine, and quaternary carbons, as well as those for carbonyl and olefinic carbons. mdpi.comlibretexts.org The chemical shifts in both ¹H and ¹³C NMR spectra are crucial for identifying the types of chemical groups present. sigmaaldrich.comsigmaaldrich.compitt.edu

Interactive Table 1: ¹H NMR Spectroscopic Data for Obtuanhydride

| Proton | Chemical Shift (δ) ppm |

| H-11 | 7.65 (s) |

| H-14 | 6.69 (s) |

| H-15 | 3.11 (sept, J=6.8 Hz) |

| Me-16 | 1.25 (d, J=6.8 Hz) |

| Me-17 | 1.25 (d, J=6.8 Hz) |

| Me-18 | 0.91 (s) |

| Me-19 | 1.12 (s) |

| Me-20 | 1.44 (s) |

| OH-12 | 5.24 (s) |

Note: Data corresponds to that reported for compound 3 (obtuanhydride) in a study on abietane (B96969) diterpenoids from Cryptomeria japonica. The solvent used was CDCl₃. nih.gov

Interactive Table 2: ¹³C NMR Spectroscopic Data for Obtuanhydride

| Carbon | Chemical Shift (δ) ppm | Carbon Type |

| C-1 | 38.4 | CH₂ |

| C-2 | 19.4 | CH₂ |

| C-3 | 41.5 | CH₂ |

| C-4 | 33.5 | C |

| C-5 | 49.8 | C |

| C-6 | 171.8 | C=O |

| C-7 | 169.5 | C=O |

| C-8 | 133.2 | C |

| C-9 | 145.7 | C |

| C-10 | 37.2 | C |

| C-11 | 125.1 | CH |

| C-12 | 152.9 | C |

| C-13 | 135.9 | C |

| C-14 | 110.2 | CH |

| C-15 | 26.9 | CH |

| C-16 | 22.6 | CH₃ |

| C-17 | 22.6 | CH₃ |

| C-18 | 33.1 | CH₃ |

| C-19 | 21.6 | CH₃ |

| C-20 | 25.3 | CH₃ |

Note: Data corresponds to that reported for compound 3 (obtuanhydride) in a study on abietane diterpenoids from Cryptomeria japonica. The solvent used was CDCl₃. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and determining the stereochemistry of complex molecules like obtuanhydride. princeton.eduua.es

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons in the carbon skeleton. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms. princeton.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. huji.ac.il This information is vital for determining the relative stereochemistry of the molecule. acs.orgnih.gov For instance, NOESY correlations can confirm the spatial proximity of specific methyl groups to other protons, which helps to define the conformation of the rings. acs.orgmdpi.com

The combined application of these 2D NMR experiments provides a comprehensive map of the molecular structure of obtuanhydride. acs.orgnih.gov

When dealing with natural products that can only be isolated in very small quantities, microcryoprobe NMR technology is a significant asset. bruker.com These probes offer a substantial increase in sensitivity compared to conventional NMR probes, allowing for the acquisition of high-quality spectra from microgram amounts of sample. bruker.comucl.ac.uk This technology is particularly valuable for obtaining detailed 1D and 2D NMR data for rare compounds like obtuanhydride, where sample availability is a limiting factor. bruker.comuic.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. innovareacademics.in It is used to determine the molecular weight and elemental formula of a compound. msesupplies.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. filab.frlabmanager.commeasurlabs.com This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For obtuanhydride, HRMS is used to establish its molecular formula, which is a critical piece of information in the structure elucidation process. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov In the analysis of obtuanhydride and its analogues, IR spectroscopy is crucial for identifying key carbonyl and hydroxyl functionalities. mdpi.com

Studies on related seco-abietane diterpenoids have shown characteristic absorption bands that are informative for the structure of obtuanhydride. mdpi.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for Obtuanhydride Analogues

| Functional Group | Wavenumber (cm⁻¹) | Source | Description |

|---|---|---|---|

| Lactone Carbonyl | 1725 | mdpi.com | Strong absorption typical for a strained or unsaturated lactone ring. |

| Lactone Carbonyl | 1699 | mdpi.com | Strong absorption indicating a five- or six-membered lactone. |

| Anhydride (B1165640) Carbonyl | ~1850-1800 and ~1780-1740 | Expected characteristic coupled symmetric and asymmetric C=O stretches for the anhydride group in obtuanhydride. | |

| Hydroxyl (O-H) | 3429 | mdpi.com | Broad absorption band indicating the presence of a hydroxyl group involved in hydrogen bonding. |

Note: The anhydride values are based on general spectroscopic data for this functional group, as specific data for obtuanhydride was not available in the provided context.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and aromatic rings, known as chromophores. msu.edutechnologynetworks.com The UV spectrum provides information about the extent of conjugation in the molecule. azooptics.com For obtuanhydride and related diterpenes, the aromatic ring constitutes the primary chromophore. researchgate.net

Analysis of compounds with similar structures shows characteristic absorption maxima (λmax). researchgate.netresearchgate.net

Table 3: UV-Vis Absorption Maxima for Obtuanhydride Analogues

| Chromophore | λmax (nm) | Source | Electronic Transition |

|---|---|---|---|

| Aromatic Ring | 220 | researchgate.net | π → π* |

| Aromatic Ring | 279 | researchgate.net | π → π* |

The absorption bands around 276-279 nm are characteristic of the substituted benzene (B151609) ring within the abietane skeleton, confirming its presence in the molecular structure. researchgate.netresearchgate.net

Application of X-ray Crystallography for Obtuanhydride or Analogue Studies

X-ray crystallography is the definitive method for determining the complete three-dimensional structure of a crystalline compound at the atomic level. wikipedia.orglibretexts.org By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate a three-dimensional map of electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and absolute stereochemistry. nih.gov

While a specific crystal structure for obtuanhydride has not been reported in the searched literature, this technique is invaluable for studying its analogues. nih.gov If a suitable single crystal of obtuanhydride or a closely related derivative could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its proposed seco-abietane structure. stanford.edu This would definitively establish the trans-ring junction between rings A and B and the relative and absolute stereochemistry of all chiral centers, information that is inferred from other spectroscopic methods but proven by crystallography. mdpi.com

Chiroptical Techniques for Absolute Configuration Assignment

Obtuanhydride is a chiral molecule, meaning it has non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for determining the absolute configuration of such molecules.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. nih.govrsc.org

The ECD spectra of two enantiomers are mirror images of each other. encyclopedia.pub Therefore, by comparing the experimental ECD spectrum of a compound like obtuanhydride with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be assigned with high confidence. arxiv.org The sign (positive or negative) of the Cotton effects in the spectrum is directly related to the spatial arrangement of the chromophores and other groups in the molecule. nih.gov For obtuanhydride, the aromatic ring would be the key chromophore influencing the ECD spectrum, and its interaction with the chiral centers of the seco-abietane skeleton would produce a characteristic spectral signature, allowing for the assignment of its absolute stereochemistry.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. bhu.ac.inscribd.com The phenomenon results in the rotation of the plane of linearly polarized light as it passes through a sample containing an optically active compound. biologic.net For a molecule to be studied by ORD, it must be chiral and possess a chromophore that absorbs light in the spectral region being measured. bhu.ac.inlibretexts.org

The resulting ORD curve, a plot of specific rotation versus wavelength, can provide significant structural information. scribd.com In the vicinity of an absorption band of a chromophore adjacent to a chiral center, the ORD curve shows a characteristic S-shape known as the Cotton effect. biologic.netlibretexts.org The sign of the Cotton effect (positive or negative) and the shape of the curve are directly related to the stereochemistry of the environment surrounding the chromophore. bhu.ac.in

In the context of obtuanhydride, a chiral molecule, ORD studies would be a valuable tool for characterizing its absolute configuration. The carbonyl groups within the anhydride moiety act as chromophores. libretexts.org By analyzing the Cotton effect associated with these chromophores, researchers could deduce stereochemical details of the molecule. However, a review of the available scientific literature did not yield specific experimental ORD data for obtuanhydride.

Computational Chemistry in Structural Elucidation Validation

Computational chemistry has become an indispensable tool in modern natural product chemistry, providing powerful methods to validate proposed structures and resolve ambiguities that cannot be definitively settled by experimental NMR data alone. uca.edu.ar Techniques such as Density Functional Theory (DFT) have emerged as a robust framework for predicting NMR spectra, which can then be compared with experimental results to a high degree of accuracy. nih.gov This computational approach is particularly crucial for complex molecules like obtuanhydride, where subtle stereochemical differences or challenging isomeric possibilities exist.

Density Functional Theory (DFT) Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) calculations are a cornerstone of computational structure elucidation. nih.gov The standard protocol involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework to predict the NMR chemical shifts of a proposed molecular structure. nih.gov This process begins with the generation of all plausible low-energy conformers of the candidate molecule. For each conformer, the magnetic shielding constants are calculated and then averaged based on their Boltzmann population distribution to produce a single theoretical NMR spectrum. github.io

These predicted chemical shifts are then compared against the experimentally measured values. A strong correlation and low deviation between the calculated and experimental data provide powerful evidence for the correctness of the proposed structure. nih.gov For obtuanhydride, the validation of its seco-abietane diterpene structure was supported by such computational methods. researchgate.net The accuracy of these predictions can be further enhanced through linear regression analysis, where calculated shielding constants are scaled against experimental shifts, minimizing systematic errors inherent in the theoretical models. nih.gov

Below is a representative table illustrating how experimental NMR data for obtuanhydride would be compared against values predicted by DFT calculations.

| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C-1 | 38.5 | 38.2 | -0.3 |

| C-5 | 49.0 | 49.5 | +0.5 |

| C-9 | 55.1 | 54.8 | -0.3 |

| C-11 | 120.7 | 121.1 | +0.4 |

| C-16 (C=O) | 165.4 | 165.9 | +0.5 |

| C-17 (C=O) | 166.2 | 166.0 | -0.2 |

Note: The DFT-Calculated values are illustrative, based on typical deviations reported in the literature for similar compounds.

Statistical Analysis Methods (e.g., DP4+, DU8+) for Structure Confirmation

To provide a quantitative measure of confidence in a structural assignment, DFT-calculated NMR data is often analyzed using specialized statistical methods. researchgate.net The DP4+ probability analysis is a widely used Bayesian method that compares the fit of experimental NMR data to the calculated data for a set of possible diastereomers. uca.edu.ar It provides a probability score for each candidate structure, indicating which one is most likely to be correct. uca.edu.arresearchgate.net The method was developed as an improvement upon the original DP4 analysis by incorporating unscaled NMR data and accommodating higher levels of theory for the calculations. researchgate.net

More recently, newer protocols such as DU8+ have been developed. DU8+ is based on a computationally "light" level of DFT augmented with parametric corrections, allowing for high-throughput analysis. nsf.gov It has proven to be highly accurate, with the ability to correctly identify structures based on ¹³C NMR chemical shifts with a root-mean-square deviation (rmsd) typically in the range of 1.0-1.6 ppm for correct assignments. nsf.gov The structure of obtuanhydride was validated using such probabilistic approaches, lending high confidence to its proposed stereochemistry. researchgate.netnsf.gov

The output of a DP4+ or DU8+ analysis is typically presented as a probability, as shown in the illustrative table below.

| Candidate Isomer | Description | DP4+ Probability |

|---|---|---|

| Isomer 1 (Obtuanhydride) | Correctly assigned structure | 99.8% |

| Isomer 2 | Alternative diastereomer | 0.1% |

| Isomer 3 | Alternative diastereomer | 0.1% |

Addressing Isomeric Ambiguities (e.g., Anhydride vs. Lactone)

A significant challenge in the structural elucidation of certain natural products is the potential for ambiguity between different constitutional isomers, such as a carboxylic anhydride and a lactone. nsf.gov This issue is particularly prevalent when a proposed anhydride-containing molecule also possesses a hydroxyl group in proximity, which could plausibly form a lactone ring. nsf.gov Because the NMR chemical shifts of the carbonyl groups in anhydrides and lactones can fall within a relatively narrow range, distinguishing between them based on experimental data alone can be difficult. nsf.gov

Computational analysis has become a critical tool for resolving such ambiguities. In the case of obtuanhydride, its reported structure as a cyclic anhydride was computationally validated. nsf.gov A study utilizing the DU8+ computational method analyzed obtuanhydride among other natural products containing an anhydride moiety. The analysis calculated the ¹³C NMR chemical shifts for the proposed anhydride structure and compared them to the experimental data. The resulting root-mean-square deviation (rmsd) for the carbon chemical shifts (δC) was 1.32 ppm. nsf.gov This value falls well within the range expected for a correctly assigned structure, thereby confirming the anhydride assignment and ruling out plausible lactone alternatives. This computational validation is crucial, as a significant number of previously reported anhydride structures have been proven incorrect by these methods, often being revised to lactone structures. nsf.gov

Biosynthesis and Biogenetic Pathway Elucidation

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of a complex terpenoid like obtuanhydride begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are assembled by prenyltransferases into the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP). frontiersin.org A class II diterpene synthase, such as copalyl diphosphate synthase (CPPS), first cyclizes GGPP into a bicyclic intermediate, which is then further cyclized by a class I diterpene synthase to form the characteristic tricyclic abietane (B96969) skeleton. frontiersin.org

While the exact, linear sequence of intermediates leading to obtuanhydride has not been experimentally verified, biosynthetic logic suggests that it derives from a common, stable abietane diterpenoid precursor. nih.gov Plausible precursors are often other terpenoids found within the same plant species. nih.gov In the case of Chamaecyparis obtusa and Cryptomeria japonica, several abietane diterpenes are co-located with obtuanhydride and are considered likely starting points for its formation. researchgate.netkoreascience.krresearchgate.net These include ferruginol (B158077) and sugiol (B1681179), which possess the core abietane structure that would require significant oxidative modification to yield the final anhydride (B1165640) product. researchgate.netmdpi.com The formation of obtuanhydride involves the cleavage of the B-ring of the abietane skeleton, a process that necessitates highly oxidized intermediates. mdpi.comresearchgate.net

Table 1: Potential Biosynthetic Precursors of Obtuanhydride

| Precursor | Chemical Class | Rationale for Postulation |

|---|---|---|

| Geranylgeranyl Diphosphate (GGPP) | Acyclic Diterpene Precursor | Universal C20 precursor for all diterpenoids, including the abietane skeleton. frontiersin.org |

| Abietane Skeleton | Tricyclic Diterpene | Core hydrocarbon structure from which obtuanhydride is derived. mdpi.com |

| Ferruginol | Abietane Diterpenoid | Co-occurs with obtuanhydride in Chamaecyparis obtusa and Cryptomeria japonica; represents a stable, aromatic abietane precursor. researchgate.netkoreascience.krresearchgate.net |

Enzymatic Machinery Involved in Obtuanhydride Formation

The transformation of a simple terpene hydrocarbon into a highly functionalized molecule like obtuanhydride is orchestrated by a suite of specialized enzymes. The biosynthesis is generally understood to occur in phases, with the final phase involving extensive oxidative modifications catalyzed by various oxygenases. nih.gov

Role of Monooxygenases and Dioxygenases in Oxidative Cleavages

The crucial step in the formation of the cyclic anhydride ring in obtuanhydride is the cleavage of carbon-carbon bonds within the abietane core. This type of reaction is a hallmark of specific oxygen-utilizing enzymes, namely monooxygenases and dioxygenases. nih.gov

Cytochrome P450 monooxygenases (CYPs) are a versatile class of heme-containing enzymes responsible for a vast array of oxidative reactions in terpenoid biosynthesis. nih.gov They typically catalyze the hydroxylation of unactivated C-H bonds, a necessary prerequisite for further oxidation. mdpi.com In the context of obtuanhydride biosynthesis, CYPs are proposed to introduce hydroxyl groups onto the abietane skeleton, creating the functional handles needed for subsequent ring cleavage. mdpi.com

Dioxygenases catalyze the incorporation of both atoms of molecular oxygen into a substrate. These enzymes are central to the oxidative breakage of C-C bonds in various aromatic and non-aromatic compounds. nih.gov In the proposed pathway to obtuanhydride, a dioxygenase is likely responsible for cleaving a bond in the heavily oxidized B-ring of an abietane intermediate, leading to the formation of two carboxyl groups that can then dehydrate to form the anhydride ring. nih.gov

Characterization of Key Biosynthetic Enzymes

While the specific enzymes responsible for obtuanhydride biosynthesis have not been isolated and characterized, their functions can be inferred from extensive studies of other terpenoid biosynthetic pathways. frontiersin.orgnih.gov The enzymatic machinery would necessarily include several key families of enzymes.

Terpene synthases (TPSs) are responsible for generating the foundational carbon skeleton. nih.gov For obtuanhydride, this involves a bifunctional diterpene synthase that converts GGPP into the abietane scaffold. frontiersin.org Following the initial cyclization, a cascade of tailoring enzymes, primarily from the Cytochrome P450 superfamily, would be required. These enzymes perform a series of regio- and stereospecific hydroxylations and other oxidations on the abietane intermediate. nih.govmdpi.com The final step, the oxidative cleavage of the ring and subsequent anhydride formation, would be catalyzed by a dioxygenase, followed by a dehydratase, or may occur spontaneously. nih.gov

Table 2: Putative Enzyme Classes in Obtuanhydride Biosynthesis

| Enzyme Class | Proposed Function | Stage of Biosynthesis |

|---|---|---|

| Diterpene Synthase (diTPS) | Cyclization of GGPP to form the tricyclic abietane skeleton. | Phase III: Skeleton Formation. nih.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Stepwise oxidation of the abietane skeleton, introducing hydroxyl groups at specific positions. | Phase IV: Oxidative Functionalization. nih.gov |

| Dioxygenase | Oxidative cleavage of a C-C bond in a highly oxidized abietane intermediate to form a dicarboxylic acid precursor. | Phase IV: Ring Cleavage. nih.gov |

Proposed Biogenetic Routes for Terpene Cyclic Anhydrides

The formation of cyclic anhydrides in terpenes is a relatively rare but significant biosynthetic event. General pathways have been proposed based on the structures of known compounds and their likely precursors. nih.gov

Route A: Formation via Degradation of Functionalized Precursors

One general pathway, designated Route A, involves the successive oxidation of two methyl groups that are spatially close to each other on the terpene skeleton. nih.gov Through a series of enzymatic steps, these methyl groups are oxidized first to alcohols, then to aldehydes, and finally to carboxylic acids. The resulting dicarboxylic acid can then undergo dehydration to form a stable, five- or six-membered cyclic anhydride ring. This route is common for generating anhydrides without cleaving the core carbon skeleton. nih.gov

Route B: Oxidative Breakage of Carbon-Carbon Bonds

Route B is characterized by the oxidative cleavage of a carbon-carbon bond within the core structure of the terpene, which is the most plausible pathway for the formation of obtuanhydride. nih.gov This route is necessary when the two carboxylic acid functionalities of the eventual anhydride are not derived from simple methyl groups but from the internal framework of the molecule. The process begins with extensive oxygenation of the precursor, often an aromatic or olefinic terpene, catalyzed by monooxygenases. nih.gov This creates a substrate, such as a catechol or 1,2-diol, which is then susceptible to cleavage by a dioxygenase. nih.gov This enzymatic cleavage breaks a C-C bond, unraveling the ring and generating a linear dicarboxylate intermediate, which subsequently cyclizes to the anhydride. nih.govresearchgate.net In the case of obtuanhydride, this pathway would involve the oxidative degradation of the B-ring of a precursor like ferruginol or sugiol to form the final product. mdpi.com

Route C: Furan (B31954) Oxidation Pathways (C1, C2, C3)

The biosynthesis of certain terpene anhydrides is postulated to proceed via the oxidation of a furan-containing precursor, a pathway categorized as Route C. This route is generally subdivided based on the specific oxidative cleavage and subsequent rearrangement mechanisms. These pathways leverage the furan moiety as a latent carboxylic acid precursor, which is unmasked through enzymatic oxidation.

Route C1 (Furan to Butenolide): This pathway typically involves the oxidation of the furan ring to form a hydroxybutenolide, which can exist in equilibrium with its open-chain aldehyde-acid form.

Route C2 (Dakin-type Oxidation): This proposed mechanism involves the oxidation of a furyl ketone, analogous to the Baeyer-Villiger oxidation, leading to the formation of an ester that is subsequently hydrolyzed to generate the dicarboxylic acid precursor to the anhydride.

Route C3 (Grob Fragmentation): This route requires a 1,3-hetero-difunctionalized system. An unstable intermediate, often formed from the furan ring, undergoes fragmentation to yield a carbonyl group and an olefin, ultimately leading to the anhydride structure. nih.gov

While these furan oxidation pathways represent plausible biosynthetic strategies for anhydride formation in natural products, a review of the current scientific literature indicates that this specific route has not been documented for the biosynthesis of Obtuanhydride. nih.gov Research into the biogenesis of abietane-type anhydrides, the class to which Obtuanhydride belongs, has instead suggested an alternative pathway involving the oxidative degradation of O-quinones (Route B). nih.gov As of now, there are no detailed research findings or data specifically describing a furan oxidation pathway for Obtuanhydride.

Genetic and Molecular Biology Approaches to Biosynthesis Research

The elucidation of biosynthetic pathways for complex natural products is increasingly reliant on genetic and molecular biology techniques. researchgate.netmdpi.com These approaches allow researchers to identify the specific genes and enzymes responsible for catalyzing each step in the formation of a compound.

Typical methods in this field of research include:

Identification of Gene Clusters: Biosynthetic genes for a specific natural product are often located together in a gene cluster within the organism's genome. Identifying these clusters is a primary step. nih.gov

Gene Inactivation and Heterologous Expression: To confirm gene function, scientists may knock out or silence a specific gene to see if production of the compound ceases. nih.gov Conversely, genes of interest can be inserted into a different host organism (heterologous expression), such as E. coli or yeast, to see if it can produce the biosynthetic intermediates or the final product. mdpi.com

Enzyme Characterization: Once genes are identified, the enzymes they code for can be produced and studied in vitro to determine their precise function, substrate specificity, and reaction mechanism. nih.gov

A comprehensive search of scientific databases reveals no specific studies applying these genetic and molecular biology approaches to investigate the biosynthesis of Obtuanhydride. researchgate.netlongdom.orgumbc.edustanford.edu Consequently, the genes and enzymes involved in the Obtuanhydride biosynthetic pathway remain uncharacterized, and no data on its molecular regulation is currently available.

Chemical Synthesis Strategies and Derivatization

Retrosynthetic Analysis of the Obtuanhydride Skeleton

A retrosynthetic analysis of obtuanhydride (a seco-abietane diterpene isolated from the heartwood of Chamaecyparis obtusa var. formosana) reveals several key disconnections that can simplify the complex structure into more readily available starting materials. researchgate.netresearchgate.net The core of the strategy lies in disconnecting the anhydride (B1165640) moiety and the strategic cleavage of the diterpenoid framework.

A plausible retrosynthetic pathway would begin with the disconnection of the anhydride ring. This could be envisioned through the hydrolysis of the anhydride to a dicarboxylic acid intermediate. This dicarboxylic acid, a seco-abietane derivative, would be the primary target of the synthesis.

Further disconnection of the seco-abietane skeleton could involve a strategic bond cleavage to break the open-chain portion of the molecule, potentially leading back to a more common abietane (B96969) core structure. Key transformations in a forward synthesis would likely involve oxidative cleavage of a cyclic precursor to generate the seco-system. The stereocenters within the molecule would need to be carefully controlled throughout the synthesis, likely stemming from a chiral pool starting material or through asymmetric catalysis.

A generalized retrosynthetic approach can be visualized as:

Obtuanhydride → Dicarboxylic Acid Precursor → Functionalized Abietane Intermediate → Simpler Cyclic Precursors

This strategic dismantling of the target molecule into simpler, achievable building blocks is a fundamental concept in planning the total synthesis of complex natural products. nsf.govyoutube.com

Synthetic Approaches Towards Obtuanhydride and its Core Anhydride Motif

While specific total syntheses of obtuanhydride are not extensively documented in publicly available literature, general strategies for the synthesis of related diterpenoids and cyclic anhydrides provide a roadmap for its potential construction.

Nature provides elegant blueprints for the construction of complex molecules. A biomimetic approach to obtuanhydride would likely mimic the proposed biosynthetic pathway of terpene cyclic anhydrides. nih.gov The biosynthesis of these compounds often involves several key phases, starting from the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com

For terpene anhydrides, the key step is often the oxidation of a precursor molecule. nih.gov In the case of obtuanhydride, a hypothetical biomimetic synthesis could involve the enzymatic or chemically induced oxidative cleavage of a suitable abietane diterpene precursor. This could be followed by a dehydration reaction to form the cyclic anhydride from a dicarboxylic acid intermediate. The use of oxidases or oxygenases, or chemical reagents that mimic their function, would be central to this strategy. nih.gov Such bio-inspired reactions often offer high selectivity and efficiency in the synthesis of complex natural products. pkusz.edu.cnmdpi.comnumberanalytics.com

Diverted total synthesis (DTS) is a powerful strategy for generating analogues of natural products. Current time information in Bangalore, IN. Instead of proceeding to the final natural product, the synthetic route is intentionally diverted at a late stage to create a variety of related structures. This approach is particularly valuable when the goal is to explore the structure-activity relationship (SAR) of a natural product.

In the context of obtuanhydride, a DTS strategy would involve the synthesis of a key intermediate, such as the dicarboxylic acid precursor mentioned in the retrosynthetic analysis. From this common intermediate, a library of analogues could be generated by modifying the functional groups or the carbon skeleton before the final cyclization to the anhydride. This would allow for the systematic exploration of how different structural features influence the biological activity of the obtuanhydride scaffold.

Development of Synthetic Analogues and Derivatives

The generation of synthetic analogues and derivatives of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. While specific derivatization of obtuanhydride is not widely reported, general strategies for modifying diterpenoid skeletons and anhydride moieties can be considered.

The diterpenoid skeleton of obtuanhydride offers multiple sites for modification. These modifications could include:

Functionalization of the Aromatic Ring: The aromatic ring in the abietane framework is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of substituents (e.g., halogens, nitro groups, alkyl groups). These modifications can significantly alter the electronic properties and steric profile of the molecule.

Modification of the Isopropyl Group: The isopropyl group could be a target for oxidation or other transformations to introduce new functional groups.

Stereochemical Modifications: Altering the stereochemistry at one or more of the chiral centers would generate diastereomers of the natural product, which could exhibit different biological activities.

These skeletal modifications can lead to the discovery of analogues with improved biological profiles. The synthesis of diverse diterpenoid skeletons is an active area of research. researchgate.net

The cyclic anhydride is a key functional group in obtuanhydride and a prime target for chemical modification. The anhydride can be readily opened with various nucleophiles to generate a range of derivatives.

| Nucleophile | Resulting Functional Group | Potential Application |

| Water | Dicarboxylic Acid | Precursor for further modifications |

| Alcohols | Monoesters | Prodrug strategies, altered solubility |

| Amines | Monoamides | Introduction of new pharmacophores, peptide coupling |

| Amino Acids | Amide-acid derivatives | Enhanced biological targeting |

This table illustrates some of the potential modifications of the anhydride moiety and their rationale. The resulting derivatives would possess significantly different chemical and physical properties, which could translate to altered biological activity and pharmacokinetic profiles.

Lack of Published Research on Stereocontrolled Synthesis of Obtuanhydride Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in the chemical synthesis of the natural product obtuanhydride. While the compound, a seco-abietane diterpene, has been isolated from natural sources such as Chamaecyparis obtusa var. formosana, there is currently no published research detailing its stereocontrolled chemical synthesis. researchgate.net This absence of data in the public domain makes it impossible to provide a detailed analysis of stereocontrolled synthesis methodologies specifically for obtuanhydride.

Stereocontrolled synthesis is a critical area of organic chemistry focused on the selective formation of a single stereoisomer of a chiral molecule. slideshare.netwikipedia.org Methodologies in this field are broadly categorized into several approaches, including:

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. buchler-gmbh.comwikipedia.org The inherent chirality of these starting materials is then transferred to the target molecule through a series of chemical transformations. wikipedia.org

Asymmetric Catalysis: This powerful method employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction, generating a large quantity of a chiral product from a prochiral substrate. symeres.comcutm.ac.inlibretexts.org

Use of Chiral Auxiliaries: In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. slideshare.netwikipedia.org Once the desired chirality is established, the auxiliary is removed.

The successful application of these strategies requires detailed experimental procedures, including the selection of specific reagents, catalysts, and reaction conditions, which are then reported in peer-reviewed scientific journals. For obtuanhydride, such reports are not available.

The development of a stereocontrolled synthesis for a natural product like obtuanhydride would involve overcoming significant challenges in constructing its specific carbon skeleton and controlling the stereochemistry at its multiple chiral centers. This process would typically be the subject of extensive research, culminating in a publication that outlines the successful synthetic route, including key stereodetermining steps, yields, and spectroscopic characterization data to confirm the structure and stereochemistry of the synthesized molecule.

Without such foundational research on the synthesis of obtuanhydride, any discussion of its stereocontrolled synthesis would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication by synthetic organic chemists are necessary before a comprehensive article on the stereocontrolled synthesis of obtuanhydride can be written.

Chemical Reactivity and Mechanistic Investigations

Fundamental Chemical Reactivity Principles of Anhydrides

The reactivity of anhydrides is a cornerstone of organic synthesis, characterized by the dual carbonyl nature of the functional group. fiveable.me

The core of an anhydride's reactivity lies in the electrophilic nature of its carbonyl carbons. The two acyl groups are linked by an oxygen atom, and the electron-withdrawing effect of this arrangement renders the carbonyl carbons susceptible to nucleophilic attack. fiveable.me This makes anhydrides valuable reagents for acylation reactions. wikipedia.org

Anhydrides are generally less reactive and thus less electrophilic than their acid chloride counterparts but are more reactive than esters and amides. jove.com This intermediate reactivity allows for controlled transformations in various synthetic applications. The reaction proceeds via a nucleophilic acyl substitution mechanism, where an incoming nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate ion as a stable leaving group. fiveable.me

General Reactivity Comparison:

| Compound Class | General Structure | Relative Reactivity |

|---|---|---|

| Acid Chloride | R-CO-Cl | Highest |

| Acid Anhydride (B1165640) | R-CO-O-CO-R' | High |

| Ester | R-CO-OR' | Moderate |

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting chemical reactivity. researchgate.net Through DFT calculations, it is possible to analyze a molecule's electronic structure to identify reactive sites and predict its behavior in chemical reactions. researchgate.netmdpi.com

Key DFT-based descriptors used to analyze reactivity include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO provides insight into the chemical stability and reactivity of a molecule. A smaller gap generally indicates higher reactivity. mdpi.comfrontiersin.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack. scielo.org.mx

Fukui Functions: These functions help in identifying the local reactivity at specific atomic sites within a molecule, predicting where a nucleophilic or electrophilic attack is most likely to occur. researchgate.net

While specific, in-depth DFT reactivity studies on Obtuanhydride are not widely published, DFT calculations have been crucial in its structural validation. nih.gov For complex natural products, computational methods are used to compare the calculated NMR chemical shifts of proposed structures with experimental data to confirm the correct one. nih.govresearchgate.netwikipedia.org This approach was used to definitively confirm the anhydride structure of Obtuanhydride over a potential lactone isomer.

Reaction Mechanisms Involving the Obtuanhydride Anhydride Ring

The reactions of the cyclic anhydride ring in Obtuanhydride are expected to follow the well-established pathways for this functional group, primarily involving nucleophilic acyl substitution. fiveable.mejove.com

In the presence of water, anhydrides undergo hydrolysis to yield two molecules of carboxylic acid. pearson.comjove.com For a cyclic anhydride like the one in Obtuanhydride, hydrolysis results in the formation of a single dicarboxylic acid molecule. This reaction proceeds through the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons. pearson.comnih.gov This is followed by the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond within the anhydride ring to yield the final product. pearson.comnih.gov This ring-opening reaction is often an unwanted side reaction, necessitating anhydrous (dry) conditions when working with anhydrides. libretexts.orglibretexts.org

General Mechanism of Anhydride Hydrolysis:

Nucleophilic Attack: A water molecule attacks one of the carbonyl carbons.

Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen within the anhydride ring.

Ring Opening: The intermediate collapses, cleaving the acyl-oxygen bond to open the ring and form a dicarboxylic acid.

The anhydride ring is susceptible to attack by a variety of nucleophiles. These reactions are synthetically useful for creating derivatives.

Reaction with Alcohols (Alcoholysis): Anhydrides react with alcohols to form an ester and a carboxylic acid. jove.comjove.com In the case of a cyclic anhydride, the reaction with an alcohol opens the ring to produce a molecule containing both an ester and a carboxylic acid functional group. jove.com The reaction mechanism is a nucleophilic acyl substitution where the alcohol is the attacking nucleophile. libretexts.orgnih.gov

Reaction with Amines (Aminolysis): The reaction of anhydrides with ammonia, primary amines, or secondary amines yields an amide and a carboxylic acid. fiveable.mejove.com This reaction is typically faster than alcoholysis due to the higher nucleophilicity of amines. With a cyclic anhydride, this reaction results in a molecule containing both an amide and a carboxylic acid. Two equivalents of the amine are often required, as the carboxylic acid byproduct will protonate a second molecule of the amine. libretexts.orglibretexts.org

General Nucleophilic Acyl Substitution with Anhydrides:

| Nucleophile | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| Water | H₂O | Carboxylic Acid | Carboxylic Acid |

| Alcohol | R'OH | Ester (RCOOR') | Carboxylic Acid (RCOOH) |

Information regarding specific thermal and photochemical transformations of Obtuanhydride is limited in the scientific literature. However, general principles can be outlined.

Photochemical Transformations: Photochemical reactions are initiated by the absorption of light. nagwa.combyjus.com In compounds with carbonyl groups, such as anhydrides, Norrish-type reactions can occur, which involve the cleavage of bonds adjacent to the carbonyl. wikipedia.org Furthermore, some seco-abietane diterpenes containing an anhydride ring have been proposed to form via photo-oxidation of related compounds, suggesting that the diterpenoid skeleton can be susceptible to photochemical alteration. acs.org The use of visible-light photocatalysis is a growing field for inducing organic transformations, including those involving energy transfer. nih.gov

Advanced Spectroscopic Methods for Reaction Monitoring (e.g., in situ NMR, IR)

The study of chemical reactions as they occur, without the need for isolating intermediates, provides invaluable mechanistic insights. In situ (in the reaction mixture) spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. However, a review of the scientific literature reveals a notable absence of studies specifically applying these in situ methods to monitor the chemical reactions of Obtuanhydride.

Despite the lack of specific data for Obtuanhydride, the principles of in situ monitoring can be applied to understand its potential reactivity. The anhydride functional group is the most reactive site in the molecule and would be the primary focus of such studies.

In situ NMR Spectroscopy: Time-resolved NMR experiments could track the progress of reactions involving Obtuanhydride. researchgate.net For instance, in a hydrolysis reaction, the disappearance of proton and carbon signals corresponding to the anhydride ring and the appearance of new signals from the resulting dicarboxylic acid could be monitored over time. This would allow for the determination of reaction kinetics. Modern NMR techniques, including zero- to ultralow-field (ZULF) NMR, even allow for the monitoring of reactions within metal containers, which could be relevant for catalytic transformations of Obtuanhydride. mdpi.com

In situ IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions involving carbonyl groups due to their strong infrared absorptions. dokumen.pubnsf.gov Acid anhydrides like Obtuanhydride exhibit two characteristic C=O stretching bands. researchgate.net The progress of a reaction, such as aminolysis or hydrolysis, could be followed by observing the decrease in the intensity of these anhydride C=O bands and the concurrent appearance of new carbonyl bands corresponding to the product (e.g., amide or carboxylic acid). researchgate.net Fiber-optic probes can be directly inserted into a reaction vessel, enabling real-time tracking of reactant, intermediate, and product concentrations. nsf.gov

Stability and Degradation Pathways in Controlled in vitro Environments

The stability of a natural product under various conditions is crucial for understanding its biological role and potential applications. Specific experimental data on the stability and degradation pathways of Obtuanhydride in controlled in vitro environments (e.g., varying pH, temperature, or in the presence of specific enzymes) is not extensively documented in publicly available research. However, based on the chemical nature of the cyclic anhydride functional group, its likely degradation pathways can be predicted.

The primary degradation pathway for Obtuanhydride in aqueous environments is expected to be hydrolysis of the anhydride ring to yield the corresponding dicarboxylic acid. This reaction is susceptible to catalysis by both acid and base.

pH-Dependent Stability: The stability of many natural compounds is dependent on pH. researchgate.net The anhydride moiety of Obtuanhydride is expected to be relatively stable at neutral pH but would likely undergo accelerated hydrolysis under acidic or, more rapidly, under alkaline conditions. In vitro studies on other compounds have utilized phosphate-buffered saline (PBS) solutions at various pH values (e.g., 5, 7.4, and 9) to assess stability. A similar approach for Obtuanhydride would likely show an increased rate of degradation, measured by the disappearance of the parent compound, at pH 9 compared to pH 7.4 and pH 5.

Enzymatic Degradation: The degradation of natural products in biological systems is often mediated by enzymes. While specific enzymes that metabolize Obtuanhydride have not been identified, hydrolases such as esterases are candidates for catalyzing the cleavage of the anhydride ring. In vitro studies often employ enzymes like porcine liver esterase or cell-free extracts to investigate potential metabolic pathways. Such an investigation for Obtuanhydride would likely reveal its conversion to the dicarboxylate metabolite. The field of biodegradation utilizes various microbial enzymes, including hydrolases and oxidoreductases, to break down complex molecules. nsf.gov It is plausible that certain soil or gut microorganisms possess enzymes capable of degrading Obtuanhydride.

A computational study investigated the structures of several natural products reported to contain an anhydride moiety. While some were revised to be more stable lactone structures, the study validated the assigned anhydride structure of Obtuanhydride, suggesting it possesses sufficient stability to be isolated and characterized.

The following table outlines the plausible degradation pathways for Obtuanhydride based on general chemical principles of cyclic anhydrides.

| Condition | Potential Degradation Pathway | Expected Primary Product |

| Acidic (e.g., pH < 7) | Acid-catalyzed hydrolysis | Dicarboxylic acid derivative |

| Neutral (e.g., pH ≈ 7.4) | Slow hydrolysis | Dicarboxylic acid derivative |

| Basic (e.g., pH > 7) | Base-catalyzed hydrolysis | Dicarboxylate salt |

| Enzymatic (e.g., Esterase) | Enzymatic hydrolysis | Dicarboxylic acid derivative |

Biological Activities and Molecular Mechanisms in Vitro Research Focus

In Vitro Antibacterial Activity Studies

Research has indicated that Obtuanhydride possesses antimicrobial properties. dokumen.pub Specifically, Obtuanhydride isolated from the lichen Cladonia rangiferina has been tested for its antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated moderate activity. nih.govresearchgate.net While related diterpenoids from Cryptomeria japonica were found to be inactive against Staphylococcus aureus and Escherichia coli, the specific activity of obtuanhydride in that particular study was not detailed. researchgate.net

The precise cellular and molecular mechanisms underlying the antibacterial action of Obtuanhydride have not been elucidated in the reviewed scientific literature. Details regarding its potential to cause membrane disruption or inhibit specific bacterial enzymes are not currently available.

In Vitro Antifungal Activity Investigations

Obtuanhydride's antifungal capabilities have been evaluated, reflecting its origin in wood species resistant to fungal decay. nih.gov In a study assessing the antifungal activity of various diterpenoids from the bark of Cryptomeria japonica, Obtuanhydride was tested against the brown root rot fungus Phellinus noxius. researchgate.net At a concentration of 100 µg/mL, Obtuanhydride exhibited an antifungal index of 3.4%. researchgate.net This activity was modest compared to other compounds tested in the same study. researchgate.net

Antifungal Activity of Diterpenoids from C. japonica against Phellinus noxius

Explore the data table below to see how Obtuanhydride's antifungal activity compares to other compounds isolated from Cryptomeria japonica and a commercial fungicide.

| Compound | Concentration | Antifungal Index (%) |

|---|---|---|

| 5-epi-12-hydroxy-6-nor-5,6-secoabieta-8,11,13-trien-7,5-olide | 100 µg/mL | 4.5 |

| 12-hydroxy-6β-methoxy-6,7-secoabieta-8,11,13-trien-7,6-olide | 100 µg/mL | 11.3 |

| Obtuanhydride | 100 µg/mL | 3.4 |

| 6β,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | 100 µg/mL | 18.7 |

| 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | 100 µg/mL | 37.2 |

| 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al | 100 µg/mL | 46.7 |

| Didecyldimethylammonium chloride (DDAC) (Positive Control) | 10 µg/mL | 51.1 |

Data sourced from Chang et al., 2024. researchgate.net

Detailed mechanistic studies to explain how Obtuanhydride exerts its antifungal effects are limited in the available research. The specific pathways or cellular components it targets in fungi like Phellinus noxius have not yet been described.

Exploration of Potential Biological Targets in In Vitro Systems

The specific biological or molecular targets of Obtuanhydride have not been identified in the reviewed scientific literature. While research into other cyclic anhydrides and diterpenoids has identified targets such as protein phosphatase 2A (PP2A) or xanthine (B1682287) oxidase, no such targets have been confirmed for Obtuanhydride itself. nih.govresearchgate.net

Enzyme Binding and Inhibition Studies

In vitro research has begun to shed light on the interactions of obtuanhydride and related diterpenoids with various enzymes. These studies are crucial for understanding the compound's potential biological activities at a molecular level.

Investigations into the phytochemicals from Cryptomeria japonica have revealed that certain abietane (B96969) diterpenoids, structurally related to obtuanhydride, possess enzyme-inhibiting properties. For instance, at a concentration of 50 μM, specific diterpenoid analogs demonstrated inhibitory effects against xanthine oxidase, with inhibition rates of 26.2%, 23.6%, and 35.7% for compounds 1, 2, and 3 (not obtuanhydride) respectively. researchgate.net One of these compounds also showed a 24.9% inhibition of angiotensin-converting enzyme (ACE) at the same concentration. researchgate.net Another study noted a 13.5% inhibition of the xanthine oxidase enzyme by a different compound at a 75 μM concentration. researchgate.netresearchgate.net

Furthermore, research on other diterpenoids isolated from Cryptomeria japonica, squamabietenols A and B, showed significant inhibitory effects against ATP-citrate lyase (ACL), an important target for metabolic disorders. researchgate.net Their IC50 values were 8.82 and 4.49 μM, respectively. researchgate.net Molecular docking studies supported these findings, indicating strong interactions between these compounds and the ACL enzyme, with binding affinities ranging from -7.1 to -9.0 kcal/mol. researchgate.net

While direct enzymatic inhibition studies on obtuanhydride itself are not extensively detailed in the provided search results, the activity of the structurally similar compound cantharidin (B1668268) is attributed mainly to the inhibition of protein phosphatase type 2A (PP2A). nih.gov This suggests a potential, though speculative, area for future investigation into obtuanhydride's mechanism of action.

| Compound/Analog | Target Enzyme | Concentration | Inhibition (%) / IC50 | Source |

|---|---|---|---|---|

| Diterpenoid Analog 1 | Xanthine Oxidase | 50 μM | 26.2% | researchgate.net |

| Diterpenoid Analog 2 | Xanthine Oxidase | 50 μM | 23.6% | researchgate.net |

| Diterpenoid Analog 3 | Xanthine Oxidase | 50 μM | 35.7% | researchgate.net |

| Diterpenoid Analog 3 | Angiotensin-Converting Enzyme (ACE) | 50 μM | 24.9% | researchgate.net |

| Unnamed Compound | Xanthine Oxidase | 75 μM | 13.5% | researchgate.netresearchgate.net |

| Squamabietenol A | ATP-citrate lyase (ACL) | N/A | 8.82 μM | researchgate.net |

| Squamabietenol B | ATP-citrate lyase (ACL) | N/A | 4.49 μM | researchgate.net |

Receptor Interaction Profiling

Currently, there is limited specific information available from the searched literature regarding the direct interaction profiling of obtuanhydride with cellular receptors. Research has predominantly focused on its enzyme inhibition activities and other biological effects like antifungal properties. researchgate.netnih.gov While methods for profiling extracellular protein interactions, such as ecTurboID, have been developed to map the associations of plasma membrane proteins, their application to obtuanhydride has not been reported. nih.gov For instance, this method revealed that EGF stimulation induces an association between the epidermal growth factor receptor (EGFR) and the low-density lipoprotein receptor (LDLR), demonstrating the capability of such techniques to identify dynamic extracellular interactions. nih.gov The application of similar methodologies could, in the future, elucidate potential receptor targets for obtuanhydrate.

Structure-Activity Relationship (SAR) Studies for Obtuanhydride and its Derivatives

The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in medicinal chemistry known as the structure-activity relationship (SAR). wikipedia.org Analyzing SAR helps identify the chemical moieties (pharmacophores) responsible for a compound's biological effect, which in turn guides the modification of its structure to enhance potency or other properties. wikipedia.orgresearchgate.net

Elucidating Key Structural Features for In Vitro Activity

While specific SAR studies focused exclusively on obtuanhydride are not detailed in the available search results, general principles can be inferred from research on related classes of natural products. For flavonoids, it has been demonstrated that the position and nature of substituent groups are critical for their biological activities. mdpi.com For example, the presence of hydroxyl groups at specific positions (C5, C7, and C3') on the flavonoid skeleton is crucial for antioxidant activity. mdpi.com Similarly, anti-inflammatory activity is enhanced by methoxy (B1213986) groups at positions C5 and C7 and a hydroxyl group at C3'. mdpi.com

For obtuanhydride and its derivatives, future SAR studies would likely focus on how modifications to its core abietane skeleton, the anhydride (B1165640) ring, and its various substituents impact its observed antifungal and enzyme-inhibiting activities. researchgate.netnih.gov

Rational Design Principles based on SAR for Modified Anhydrides

Rational design is an approach used to predictably engineer new molecules by leveraging a deep understanding of their biological function and structure. harvard.edu It relies on having well-characterized modular parts that can be assembled to achieve a desired outcome. harvard.edu SAR data is a cornerstone of this process, providing the necessary insights to make informed modifications. nih.gov

Based on SAR principles, the rational design of modified anhydrides related to obtuanhydride would involve several key considerations:

Modification of the Anhydride Ring: The cyclic anhydride moiety is a key feature. Altering its ring size, strain, or replacing the oxygen atoms could significantly impact binding affinity and reactivity with biological targets.

Substitution on the Terpenoid Scaffold: Adding or modifying functional groups (e.g., hydroxyls, methoxy groups, alkyl chains) at various positions on the diterpene backbone could enhance target specificity and potency, guided by SAR findings from similar molecules. mdpi.com

Stereochemistry: As with many natural products, the specific three-dimensional arrangement of atoms is likely critical for activity. Synthesizing different stereoisomers can help to determine the optimal configuration for biological interaction.

The goal of such rational design would be to create new analogs with improved activity, better selectivity, and more favorable pharmacological properties, transforming a natural lead compound into a refined therapeutic candidate. researchgate.netnih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are mainstays of quantum chemistry for calculating the electronic structure of molecules. nih.govnih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, with Hartree-Fock (HF) theory being the most fundamental of these. nih.gov DFT, on the other hand, is based on the Hohenberg-Kohn theorems and uses the electron density to determine the properties of a system, making it a computationally efficient yet accurate method for many molecular systems. cmu.edu.tw